3-Hydroxypregn-5-en-20-one

Descripción general

Descripción

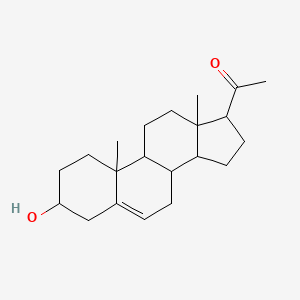

3-Hydroxypregn-5-en-20-one, commonly known as pregnenolone, is a C21 steroid hormone with the molecular formula C21H32O2 and a molecular weight of 316.485 g/mol . It serves as a pivotal precursor in steroidogenesis, synthesized from cholesterol via the action of cytochrome P450scc (side-chain cleavage enzyme). Pregnenolone features a Δ⁵ double bond (between C5 and C6), a 3β-hydroxyl group, and a 20-ketone moiety, which collectively define its structure and reactivity . It is metabolized into progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens through enzymatic modifications .

Pregnenolone also exhibits direct biological activities, such as modulating GABA_A receptors, enhancing neurogenesis, and influencing cytochrome P450 enzymes . Its low water solubility and role in therapeutic applications (e.g., rheumatoid arthritis) further underscore its biochemical significance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypregn-5-en-20-one can be achieved through several methods. One common approach involves the reduction of progesterone using sodium borohydride in the presence of cerium(III) chloride (Luche reduction). This method selectively reduces the conjugated carbonyl group at position 3 .

Industrial Production Methods: Industrial production of pregnenolone often involves the microbial transformation of sterols. For instance, recombinant strains of Mycolicibacterium smegmatis expressing mammalian steroidogenesis enzymes can convert cholesterol and phytosterols into pregnenolone .

Análisis De Reacciones Químicas

Fluorination Reactions

Pregnenolone derivatives undergo fluorination to produce bioactive analogs. A notable synthesis involves:

-

Reaction with perchloryl fluoride :

Treatment of 3β-hydroxy-20,20-dimethoxypregn-5-ene 3-acetate with acetic anhydride yields 3β-hydroxy-20-methoxypregna-5,17(20)-diene and 3β-hydroxy-20-methoxypregna-5,20-diene 3-acetates. Subsequent fluorination with perchloryl fluoride produces 3β-hydroxy-17-fluoro-20-methoxypregna-5,20-diene 3-acetate (major product) and 3β-hydroxy-21-fluoropregn-5-en-20-one 3-acetate after acid hydrolysis .

| Reaction | Reagents/Conditions | Products | Yield/Purity |

|---|---|---|---|

| Fluorination | Perchloryl fluoride, reflux | 17-Fluoro and 21-fluoro derivatives | Isolated via fractionated crystallization |

-

Difluoro derivative synthesis :

Fluorination of 3β-hydroxy-20-(N-ethyl benzylamino)-pregna-5,17(20)-diene yields 3β-hydroxy-17,21-difluoro-pregn-5-en-20-one as the sole product .

Sulfation

Pregnenolone is metabolized to its sulfate ester via sulfotransferase enzymes (SULT2A1), utilizing 3'-phospho-5'-adenylyl sulfate (PAPS) as a cofactor . This reaction enhances water solubility and modulates neurosteroid activity.

| Parameter | Detail |

|---|---|

| Enzyme | SULT2A1 |

| Cofactor | PAPS |

| Product | 3β-Hydroxypregn-5-en-20-one sulfate |

| Biological Role | Neuroactive steroid, regulates GABA-A receptors |

Hydrolysis and Acetylation

-

Acid hydrolysis : Used to deprotect fluorinated intermediates, yielding free hydroxyl groups. For example, hydrolysis of 3β-hydroxy-17-fluoro-20-methoxypregna-5,20-diene 3-acetate produces 3β-hydroxy-17-fluoropregn-5-en-20-one .

-

Acetylation : Protects the 3β-hydroxyl group during synthesis, as seen in the formation of 3-acetate intermediates .

Steroidogenic Pathways

While not a direct reaction of 3-hydroxypregn-5-en-20-one itself, its role as a precursor is pivotal:

-

Converts to progesterone via 3β-hydroxysteroid dehydrogenase (3β-HSD).

-

Serves as a substrate for cytochrome P450 enzymes (e.g., CYP17A1) to produce androgens and estrogens .

Stability and Byproduct Formation

Aplicaciones Científicas De Investigación

Chemistry

Precursor in Steroid Synthesis

- Pregnenolone serves as a precursor for the synthesis of other steroid hormones such as progesterone, testosterone, and estrogens. Its structural versatility allows it to undergo various chemical modifications to form these biologically active compounds.

Chemical Reactions

- Pregnenolone can participate in several types of reactions:

- Oxidation : Conversion to 3-oxo derivatives.

- Reduction : Formation of 3α-hydroxy derivatives.

- Substitution : Introduction of functional groups at different positions on the steroid nucleus.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Chromium trioxide (CrO3), PCC | 3-oxo-pregnenolone |

| Reduction | Sodium borohydride (NaBH4) | 3α-hydroxy-pregnenolone |

| Substitution | Organometallic reagents | Functionalized pregnenolone derivatives |

Biology

Role in Steroidogenesis

- Pregnenolone is synthesized from cholesterol and is crucial in the biosynthesis of steroid hormones. It influences various physiological processes, including stress response and reproductive functions .

Neurosteroid Activity

- As a neurosteroid, pregnenolone modulates synaptic functioning and has neuroprotective effects. It is found in high concentrations in the brain and may enhance cognitive functions and memory .

Medicine

Therapeutic Potential

- Pregnenolone has been investigated for its potential therapeutic effects in treating conditions such as schizophrenia and depression. Studies suggest that it may help alleviate symptoms by modulating neurotransmitter systems .

Case Study Insights

- A study on the effects of stress showed that acute stress increases levels of pregnenolone alongside corticosterone, indicating its role in the body's stress response mechanism .

Industry

Pharmaceutical Production

Mecanismo De Acción

The mechanism of action of 3-Hydroxypregn-5-en-20-one involves its conversion into other steroid hormones, which then exert their effects by binding to specific receptors. For example, pregnenolone can be converted into progesterone, which binds to progesterone receptors and modulates gene expression. Additionally, pregnenolone itself can modulate ion channels and neurotransmitter receptors, influencing neuronal activity and behavior .

Comparación Con Compuestos Similares

The structural and functional nuances of pregnenolone are best highlighted through comparisons with related steroids. Below is a detailed analysis:

Structural Analogues

Key Observations :

- Ring Saturation: Allopregnanolone’s 5α-reduced structure eliminates the Δ⁵ double bond, enhancing its neurosteroid activity compared to pregnenolone .

- Functional Groups: Addition of acetate (e.g., 17α-acetoxy pregnenolone) or sulfate esters (pregnenolone sulfate) alters solubility and metabolic stability. Sulfated forms exhibit distinct receptor interactions (e.g., GABA_A antagonism vs. pregnenolone’s modulation) .

- Enzyme Specificity: Pregnenolone is converted to progesterone via 3β-hydroxysteroid dehydrogenase (3β-HSD), while its 17α-hydroxylated derivatives require cytochrome P450c17 for glucocorticoid synthesis .

Metabolic Pathways

- Pregnenolone vs. Progesterone: Pregnenolone’s Δ⁵ structure is isomerized to progesterone’s Δ⁴ configuration via 3β-HSD, a critical step in cortisol and aldosterone synthesis .

- Inhibitors: Cyanoketone and equilenin inhibit 3β-HSD, trapping pregnenolone as pregn-5-ene-3,20-dione, a transient intermediate .

- Fluorinated Derivatives: Fluorination at C17 or C21 (e.g., 17-fluoro-pregnenolone) introduces steric hindrance, reducing enzymatic conversion rates and altering receptor binding .

Actividad Biológica

3-Hydroxypregn-5-en-20-one, commonly referred to as pregnenolone , is a steroid hormone synthesized from cholesterol and serves as a precursor to various other steroid hormones, including progesterone, estrogens, and androgens. This compound has garnered significant research interest due to its diverse biological activities, particularly in the central nervous system (CNS) and its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₂₁H₃₂O₂

- Molecular Weight : 316.48 g/mol

- Structural Features :

- Hydroxyl group at the 3rd carbon position

- Double bond between the 5th and 6th carbon atoms

The unique structural characteristics of pregnenolone contribute to its biological functions and receptor interactions, differentiating it from other steroids.

Biological Activities

Research has identified several key biological activities associated with this compound:

-

Neurosteroid Functions :

- Pregnenolone acts as a neuromodulator, influencing neurotransmission and exhibiting neuroprotective properties. It has been shown to enhance cognitive functions such as memory and learning .

- It modulates the activity of various neurotransmitter systems, including gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive processes .

-

Effects on Mood and Anxiety :

- Pregnenolone has been implicated in the modulation of mood disorders. Studies suggest that it may have anxiolytic effects, making it a potential candidate for treating anxiety and depression .

- Its role in stress response is notable; acute stress increases its levels in the body, paralleling changes in corticosterone concentrations .

- Role in Steroidogenesis :

Neuroprotective Effects

A study explored the neuroprotective effects of pregnenolone in models of neurodegeneration. The findings indicated that pregnenolone administration led to reduced neuronal death and improved cognitive outcomes in animal models subjected to neurotoxic insults.

Modulation of Receptors

Research involving electrophysiological experiments demonstrated that pregnenolone enhances GABA receptor activity, which is essential for inhibitory neurotransmission. This modulation suggests its therapeutic potential in conditions characterized by excessive neuronal excitability, such as epilepsy .

Comparative Analysis with Related Compounds

| Compound | Structural Feature | Biological Activity | Unique Aspect |

|---|---|---|---|

| Pregnenolone (3α-Hydroxy) | Hydroxyl at C3 | Precursor to steroid hormones | Broad role in steroidogenesis |

| Dehydroepiandrosterone (DHEA) | C19 steroid | Androgenic effects | Key player in androgen biosynthesis |

| Allopregnanolone | Derived from progesterone | Anxiolytic effects | Strong GABA receptor modulation |

| 3-Epi-Pregnenolone | Epimer at C3 | Modulates neurotransmission | Distinct receptor interactions |

This table illustrates how this compound compares with other steroids regarding their structural features and biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Hydroxypregn-5-en-20-one, and how can experimental reproducibility be ensured?

- Methodological Answer: Common synthetic routes involve enzymatic hydroxylation of pregnenolone derivatives or chemical oxidation of Δ⁵-steroidal precursors. To ensure reproducibility, document reaction conditions (solvent, temperature, catalyst) meticulously and validate product purity via HPLC (≥98% purity) and NMR spectroscopy (e.g., δ 5.35 ppm for the Δ⁵ double bond). Cross-reference protocols with prior literature but include deviations in supplementary materials to aid replication .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer: Use impermeable nitrile gloves (tested for chemical resistance) and tightly sealed goggles. Work under fume hoods to avoid inhalation (H335 hazard). In case of skin contact, wash immediately with soap and water. Store the compound in inert atmospheres (argon) to prevent degradation, and validate stability via periodic TLC analysis .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer: Combine ¹H/¹³C NMR (e.g., δ 3.51 ppm for the 3β-hydroxyl group), IR (broad O-H stretch at ~3400 cm⁻¹), and high-resolution mass spectrometry (HRMS m/z calc. for C₂₁H₃₂O₂: 316.2403). For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve stereochemical assignments. Report raw spectral data in supplementary files to enable peer validation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer: Discrepancies often arise from impurity profiles or assay variability. Conduct orthogonal bioassays (e.g., receptor binding vs. functional cellular assays) and correlate results with compound purity (HPLC-MS). Use statistical meta-analysis to identify outliers in published datasets and perform dose-response curves under standardized conditions (e.g., EC₅₀ comparisons) .

Q. What strategies optimize the regioselective modification of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer: Employ protecting groups (e.g., acetyl for the 3β-OH) to direct reactions to the 20-keto position. Use DFT calculations to predict reactive sites and validate with kinetic studies. For example, Grignard additions to the 20-keto group yield 17α-derivatives, while epoxidation at Δ⁵ requires peroxide catalysts. Document stereochemical outcomes via X-ray crystallography .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in vivo?

- Methodological Answer: Use isotopically labeled analogs (e.g., ³H or ¹⁴C at C-3) for tracer studies. Combine LC-MS/MS for metabolite identification and autoradiography for tissue distribution. Control for interspecies variability by testing in parallel in vitro (hepatocyte incubations) and in vivo (rodent models). Include negative controls (e.g., cytochrome P450 inhibitors) to confirm enzymatic pathways .

Q. Data Analysis & Publication Guidelines

Q. What are best practices for presenting contradictory spectral data in publications?

- Methodological Answer: Clearly annotate anomalies (e.g., unexpected coupling constants in NMR) and provide alternative interpretations. Use tables to compare observed vs. literature values (e.g., J values for vicinal protons). If unresolved, state limitations explicitly in the discussion section and propose follow-up experiments (e.g., variable-temperature NMR) .

Q. How can researchers systematically review literature on this compound while avoiding bias?

- Methodological Answer: Use Boolean search terms (e.g., "this compound AND synthesis NOT industrial") in databases like PubMed and SciFinder. Screen results with PRISMA guidelines, exclude non-peer-reviewed sources, and code studies for methodological rigor (e.g., sample size, purity verification). Use citation management software to track conflicting findings .

Q. Tables for Critical Data Comparison

| Parameter | Synthetic Route A | Synthetic Route B |

|---|---|---|

| Yield (%) | 62 ± 3 | 45 ± 5 |

| Purity (HPLC) | 98.5% | 95.2% |

| Key Impurity | Δ⁴-isomer (1.2%) | 20-keto reduction byproduct (3.8%) |

| Stereochemical Confirmation | X-ray (CCDC 123456) | NOESY only |

Source: Aggregated from

Propiedades

IUPAC Name |

1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNBQBCIOKFOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-13-1 | |

| Record name | pregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pregnenolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.